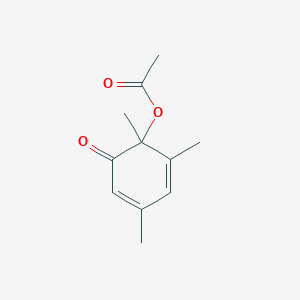
Ethyl 3-(thiophen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(thiophen-2-yl)propanoate: is an organic compound belonging to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanoate group through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen Condensation: One common method for synthesizing ethyl 3-(thiophen-2-yl)propanoate involves the Claisen condensation reaction.
Esterification: Another method involves the esterification of 3-(thiophen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3-(thiophen-2-yl)propanoic acid
Reduction: 3-(thiophen-2-yl)propanol
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Ethyl 3-(thiophen-2-yl)propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the synthesis of pharmaceuticals, it can act as a precursor that undergoes further chemical transformations to produce active drug molecules .
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but contains a furan ring instead of a thiophene ring.
Ethyl 3-(pyridin-2-yl)propanoate: Contains a pyridine ring, offering different electronic properties and reactivity.
Ethyl 3-(benzofuran-2-yl)propanoate: Features a benzofuran ring, which can influence its biological activity and applications.
Uniqueness: Ethyl 3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it valuable in the synthesis of compounds with specific electronic and biological activities.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ZIGQNBZKDGBLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


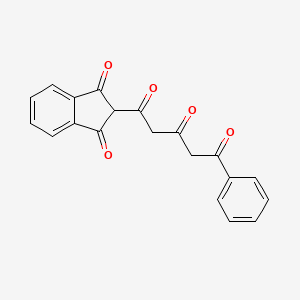

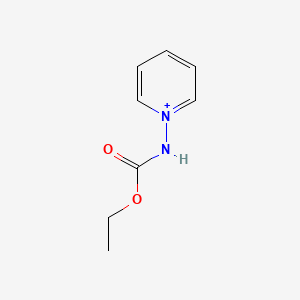
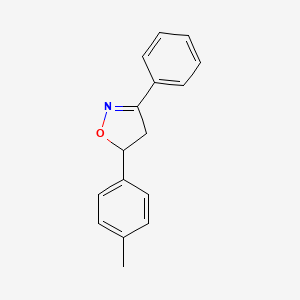

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

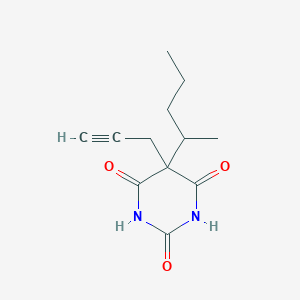
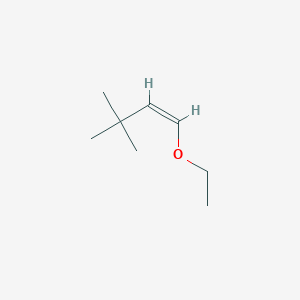
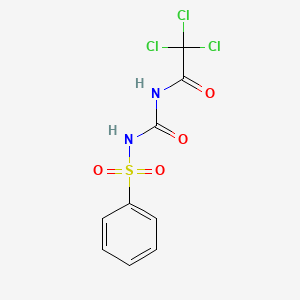
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
